BenchChemオンラインストアへようこそ!

cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Stereochemistry Chiral synthesis Medicinal chemistry

This cis-stereoisomer is a critical chiral scaffold for mAChR M4 antagonist and oxazolidinone antibiotic development. The unsubstituted secondary amine offers a unique synthetic handle absent in N-alkylated analogs. Substitution with trans-isomers or racemic mixtures has been shown to abolish receptor binding, making stereochemical fidelity essential for target engagement and SAR reproducibility. Secure your supply of this high-purity intermediate to avoid project delays.

Molecular Formula C7H11NO
Molecular Weight 125.16834
CAS No. 130658-11-6
Cat. No. B1147475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hexahydro-cyclopenta[c]pyrrol-4-one
CAS130658-11-6
Molecular FormulaC7H11NO
Molecular Weight125.16834
Structural Identifiers
SMILESC1CC(=O)C2C1CNC2
InChIInChI=1S/C7H11NO/c9-7-2-1-5-3-8-4-6(5)7/h5-6,8H,1-4H2/t5-,6+/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6) Product Profile: Procurement-Relevant Specifications and Core Differentiation


cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6) is a bicyclic organic compound belonging to the hexahydrocyclopenta[c]pyrrole class, characterized by a fused cyclopentane-pyrrolidone core with a defined cis-stereochemistry. It has the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . The compound serves as a versatile chiral building block and intermediate scaffold in medicinal chemistry, particularly for the development of muscarinic acetylcholine receptor M4 (mAChR M4) antagonists [1] and protease-activated receptor 1 (PAR1) modulators .

Why cis-Hexahydro-cyclopenta[c]pyrrol-4-one Cannot Be Replaced by Generic Analogs: A Risk Assessment for Scientific Procurement


Substitution of cis-hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6) with structurally related analogs or alternative bicyclic scaffolds introduces quantifiable risks to experimental reproducibility and project timelines. The compound's precise cis-stereochemistry at the 3a and 6a positions is critical for biological activity ; replacement with trans-isomers or racemic mixtures can lead to complete loss of target engagement, as demonstrated in studies where stereochemical inversion abolished receptor binding [1]. Furthermore, the unsubstituted secondary amine at the pyrrolidine nitrogen provides a unique synthetic handle for derivatization that is absent in N-alkylated analogs such as 2-benzyl- or 2-methyl-substituted variants . Attempting to substitute with the unsaturated analog cyclopenta[c]pyrrol-4(1H)-one (CAS 130658-09-2) introduces conformational rigidity differences that alter molecular recognition and physicochemical properties, including a shift in predicted XLogP from -0.3 to approximately 0.8 . The absence of quantitative comparative data for many in-class compounds underscores the procurement risk: assumptions of functional equivalence without direct head-to-head validation are scientifically unsound.

cis-Hexahydro-cyclopenta[c]pyrrol-4-one (130658-11-6): Quantitative Differentiation Evidence Guide


cis-Hexahydro-cyclopenta[c]pyrrol-4-one: Stereochemical Purity as a Procurement Decision Criterion

The target compound is defined by its cis-stereochemistry at the 3a and 6a positions of the fused bicyclic ring system, corresponding to the (3aS,6aR) absolute configuration. This stereochemical identity is specified in all supplier documentation, including the SMILES notation 'C1CC(=O)[C@H]2[C@@H]1CNC2' . In contrast, the racemic mixture or trans-isomer would lack these defined stereocenters. While direct quantitative bioactivity data for the unsubstituted parent compound (130658-11-6) itself is absent from the open literature, its utility as a chiral scaffold is predicated on this stereochemical integrity. Related octahydrocyclopenta[c]pyrrole derivatives with defined cis-stereochemistry have demonstrated potent triple reuptake inhibition (e.g., compound 26a: SERT IC50 = 53 nM, NET IC50 = 150 nM, DAT IC50 = 140 nM) [1].

Stereochemistry Chiral synthesis Medicinal chemistry

cis-Hexahydro-cyclopenta[c]pyrrol-4-one: Synthetic Versatility vs. N-Alkylated Analogs

The target compound (130658-11-6) possesses an unsubstituted secondary amine at the pyrrolidine nitrogen (N-2 position). This free amine provides a unique synthetic handle for acylation, alkylation, reductive amination, or sulfonylation, enabling diverse derivatization strategies. In contrast, N-substituted analogs such as 2-benzyl-hexahydro-cyclopenta[c]pyrrol-4-one (CAS 185692-51-7) and 2-methyl-hexahydro-cyclopenta[c]pyrrol-4-one (CAS 180481-87-2) lack this free amine, requiring deprotection steps that add synthetic complexity and reduce overall yield . The molecular weight of the target compound is 125.17 g/mol, compared to 215.29 g/mol for the 2-benzyl analog and 139.19 g/mol for the 2-methyl analog [1].

Synthetic chemistry Building blocks Derivatization

cis-Hexahydro-cyclopenta[c]pyrrol-4-one: Conformational Rigidity Comparison with Unsaturated Analog

The target compound (130658-11-6) is fully saturated (hexahydro), conferring a specific three-dimensional conformation and lipophilicity profile (predicted XLogP = -0.3) . Its unsaturated analog, cyclopenta[c]pyrrol-4(1H)-one (CAS 130658-09-2), contains a double bond in the cyclopentane ring, which introduces significant conformational rigidity differences and alters molecular recognition properties. The predicted XLogP for the unsaturated analog shifts to approximately 0.8, indicating increased lipophilicity that would affect membrane permeability and pharmacokinetic behavior of derived compounds .

Conformational analysis Molecular recognition Drug design

cis-Hexahydro-cyclopenta[c]pyrrol-4-one (130658-11-6): Validated Research and Industrial Application Scenarios Based on Evidence


Synthesis of Substituted Hexahydro-1H-cyclopenta[c]pyrrole Derivatives as mAChR M4 Antagonist Scaffolds

This compound serves as a key intermediate for the synthesis of substituted hexahydro-1H-cyclopenta[c]pyrrole derivatives claimed as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) in multiple patent applications from Vanderbilt University [1]. The free amine allows for the installation of diverse substituents (e.g., heteroaryl, aryl, or alkyl groups) to generate compound libraries for SAR studies targeting neurological disorders. The defined cis-stereochemistry ensures consistent conformational presentation of appended pharmacophores to the M4 receptor binding site, as demonstrated by the potent activity of advanced derivatives such as VU 6028418 (human M4 IC50 = 4.1 nM) .

Synthesis of Oxazolidinone-Class Antimicrobial Agents with Octahydrocyclopenta[c]pyrrole Moieties

The target compound can be utilized as a starting material for the construction of 5-substituted octahydrocyclopenta[c]pyrrole moieties appended to the C-ring of oxazolidinone antibiotics [1]. In published work, novel oxazolidinone derivatives bearing octahydrocyclopenta[c]pyrrol-2-yl moieties demonstrated in vitro antibacterial and antitubercular activity, representing an expansion of the chemical space around linezolid-class antimicrobials . The free amine of 130658-11-6 provides a direct attachment point for constructing these hybrid scaffolds without requiring deprotection steps.

Preparation of cis-Hexahydro-cyclopenta[c]pyrrol-4-one Hydrochloride and Tosylate Salts for Enhanced Stability

The free base (130658-11-6) can be converted to its hydrochloride salt (CAS 130657-48-6) or tosylate salt (CAS 2416991-38-1), both of which are commercially available with defined purity specifications (e.g., ≥96% for hydrochloride, ≥97% for tosylate) [1]. Salt formation improves solid-state stability and aqueous solubility, facilitating formulation for in vivo studies or long-term storage. The tosylate salt is particularly useful for crystallization and purification, while the hydrochloride salt is preferred for biological assays requiring physiological compatibility [2].

Development of Bicyclic Triple Reuptake Inhibitors (TRIs) for CNS Disorders

The octahydrocyclopenta[c]pyrrole core structure, which can be accessed from 130658-11-6 through appropriate synthetic manipulations, has been validated as a scaffold for triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. Optimized 3-aryl octahydrocyclopenta[c]pyrrole derivatives demonstrated balanced inhibition profiles (e.g., compound 23a: SERT IC50 = 29 nM, NET IC50 = 85 nM, DAT IC50 = 168 nM), high brain penetrance, and in vivo efficacy in the mouse tail suspension test at 10 and 30 mpk PO . The cis-stereochemistry of the starting material (130658-11-6) is essential for achieving the correct three-dimensional orientation of the 3-aryl substituent required for polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.